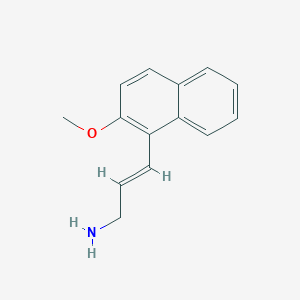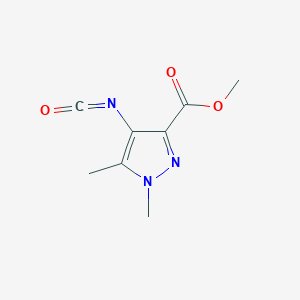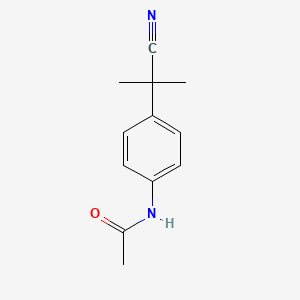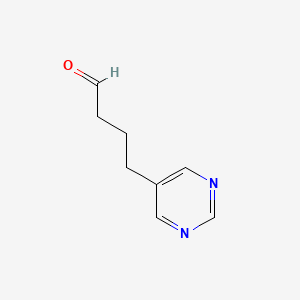![molecular formula C9H12N4O B13613844 1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613844.png)
1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine is a heterocyclic compound that belongs to the pyrazolopyridine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine to form an intermediate, which is then cyclized to produce the desired pyrazolopyridine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA), leading to antiproliferative effects and cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar core structure and have been studied for their antiproliferative activities.
4-Cyanopyridine Derivatives: These compounds also belong to the pyridine family and exhibit similar reactivity patterns.
Uniqueness
1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine is unique due to its specific substitution pattern and the presence of the methoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H12N4O |
|---|---|
Molekulargewicht |
192.22 g/mol |
IUPAC-Name |
1-(2-methoxyethyl)pyrazolo[3,4-c]pyridin-4-amine |
InChI |
InChI=1S/C9H12N4O/c1-14-3-2-13-9-6-11-5-8(10)7(9)4-12-13/h4-6H,2-3,10H2,1H3 |
InChI-Schlüssel |
NIZWVNVPAJYMLB-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C2=C(C=N1)C(=CN=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Sec-butyl)-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13613766.png)

![3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid](/img/structure/B13613776.png)



![3-Methyl-3-[(methylsulfanyl)methyl]pyrrolidinehydrochloride](/img/structure/B13613801.png)
![5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13613811.png)



![[5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid](/img/structure/B13613841.png)


